molecular formula C15H10ClN3O B12592146 3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one CAS No. 497073-88-8

3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one

Cat. No.: B12592146
CAS No.: 497073-88-8
M. Wt: 283.71 g/mol
InChI Key: BAHBISRZFJETOK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2-aminopyridine.

    Formation of Imidazo[4,5-b]pyridine: The 2-aminopyridine undergoes cyclization with a suitable reagent to form the imidazo[4,5-b]pyridine core.

    Condensation Reaction: The imidazo[4,5-b]pyridine is then condensed with 4-chlorobenzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Large-scale production may also involve continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

    3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-amine: A similar compound with an amino group instead of a carbonyl group.

Uniqueness

3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

497073-88-8

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H10ClN3O/c16-11-6-3-10(4-7-11)5-8-13(20)15-18-12-2-1-9-17-14(12)19-15/h1-9H,(H,17,18,19)

InChI Key

BAHBISRZFJETOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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